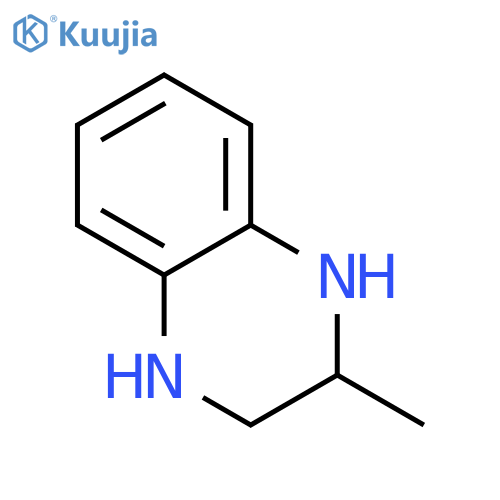Cas no 24463-30-7 ((2R)-1,2,3,4-tetrahydro-2-methyl-Quinoxaline)

24463-30-7 structure
商品名:(2R)-1,2,3,4-tetrahydro-2-methyl-Quinoxaline
(2R)-1,2,3,4-tetrahydro-2-methyl-Quinoxaline 化学的及び物理的性質
名前と識別子
-
- (2R)-1,2,3,4-tetrahydro-2-methyl-Quinoxaline
- (R)-2-Methyl-1,2,3,4-tetrahydroquinoxaline
- (2R)-2-methyl-1,2,3,4-tetrahydroquinoxaline
- A919347
- SCHEMBL19225173
- Quinoxaline, 1,2,3,4-tetrahydro-2-methyl-, (2R)-
- 24463-30-7
-
- MDL: MFCD19217164
- インチ: InChI=1S/C9H12N2/c1-7-6-10-8-4-2-3-5-9(8)11-7/h2-5,7,10-11H,6H2,1H3/t7-/m1/s1
- InChIKey: PFGRBAYSEQEFQN-SSDOTTSWSA-N
- ほほえんだ: C[C@H]1NC2=C(C=CC=C2)NC1
計算された属性
- せいみつぶんしりょう: 148.100048391g/mol
- どういたいしつりょう: 148.100048391g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 136
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 24.1Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
(2R)-1,2,3,4-tetrahydro-2-methyl-Quinoxaline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM221316-1g |
(R)-2-Methyl-1,2,3,4-tetrahydroquinoxaline |
24463-30-7 | 97% | 1g |
$410 | 2021-08-04 | |
| Ambeed | A165218-1g |
(R)-2-Methyl-1,2,3,4-tetrahydroquinoxaline |
24463-30-7 | 97% | 1g |
$1224.0 | 2024-07-28 | |
| Alichem | A449039875-1g |
(R)-2-Methyl-1,2,3,4-tetrahydroquinoxaline |
24463-30-7 | 95% | 1g |
$429.24 | 2023-09-02 | |
| Chemenu | CM221316-1g |
(R)-2-Methyl-1,2,3,4-tetrahydroquinoxaline |
24463-30-7 | 97% | 1g |
$1469 | 2024-07-28 |
(2R)-1,2,3,4-tetrahydro-2-methyl-Quinoxaline 関連文献
-
Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
-
Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679
-
Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410
24463-30-7 ((2R)-1,2,3,4-tetrahydro-2-methyl-Quinoxaline) 関連製品
- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)
- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)
- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)
- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)
- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)
- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)
- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)
- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)
- 1174132-74-1(3-Bromo-1H-pyrazole)
- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)
推奨される供給者
Amadis Chemical Company Limited
(CAS:24463-30-7)(2R)-1,2,3,4-tetrahydro-2-methyl-Quinoxaline

清らかである:99%
はかる:1g
価格 ($):1102.0